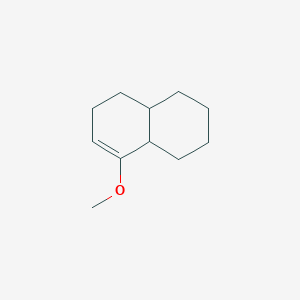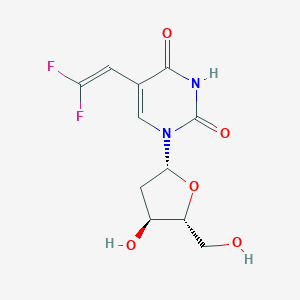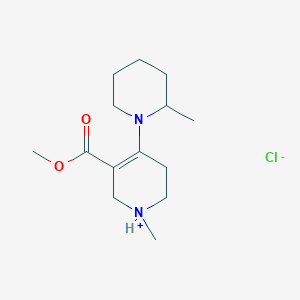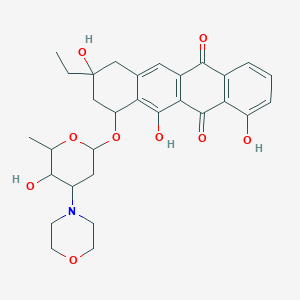
(E,E,E)-7-(3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-3-methyl-2,4,6-octatrienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,E,E)-7-(3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-3-methyl-2,4,6-octatrienoic acid, also known as 3'-Oxo-Zeaxanthin, is a carotenoid found in plants and algae. It is a potent antioxidant that has been shown to have various health benefits.
Mécanisme D'action
The mechanism of action of (E,E,E)-7-(3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-3-methyl-2,4,6-octatrienoic acid is not fully understood. However, it is believed to work by scavenging free radicals and reactive oxygen species, which can cause oxidative damage to cells. It also has anti-inflammatory properties, which can reduce inflammation and prevent chronic diseases.
Biochemical and Physiological Effects
(E,E,E)-7-(3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-3-methyl-2,4,6-octatrienoic acid has been shown to have various biochemical and physiological effects. It can reduce oxidative stress, inflammation, and DNA damage. It can also improve mitochondrial function, which can enhance energy production in cells. Additionally, it has been shown to improve cognitive function and protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (E,E,E)-7-(3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-3-methyl-2,4,6-octatrienoic acid is its potent antioxidant activity. This makes it a valuable tool for studying oxidative stress and its effects on cells. However, one of the limitations is its solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on (E,E,E)-7-(3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-3-methyl-2,4,6-octatrienoic acid. One of the areas of interest is its potential as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, more research is needed to understand its mechanism of action and its effects on cellular processes. Finally, there is a need for more studies on its safety and toxicity in humans.
In conclusion, (E,E,E)-7-(3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-3-methyl-2,4,6-octatrienoic acid is a potent antioxidant with various health benefits. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to the development of new therapies for various diseases.
Méthodes De Synthèse
(E,E,E)-7-(3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-3-methyl-2,4,6-octatrienoic acid can be synthesized from zeaxanthin, a carotenoid found in plants and algae. The synthesis involves the oxidation of zeaxanthin with potassium permanganate, followed by hydrolysis and decarboxylation. The final product is (E,E,E)-7-(3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-3-methyl-2,4,6-octatrienoic acid.
Applications De Recherche Scientifique
(E,E,E)-7-(3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-3-methyl-2,4,6-octatrienoic acid has been extensively studied for its health benefits. It has been shown to have potent antioxidant activity, which can protect cells from oxidative damage. This makes it a potential therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Propriétés
Numéro CAS |
108695-25-6 |
|---|---|
Nom du produit |
(E,E,E)-7-(3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-3-methyl-2,4,6-octatrienoic acid |
Formule moléculaire |
C11H23NO |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(2E,4E,6E)-7-(4,4-dimethyl-2,3-dihydrochromen-6-yl)-3-methylocta-2,4,6-trienoic acid |
InChI |
InChI=1S/C20H24O3/c1-14(12-19(21)22)6-5-7-15(2)16-8-9-18-17(13-16)20(3,4)10-11-23-18/h5-9,12-13H,10-11H2,1-4H3,(H,21,22)/b6-5+,14-12+,15-7+ |
Clé InChI |
NNROJUAWMZCOPE-ZFWGQPRBSA-N |
SMILES isomérique |
C/C(=C\C(=O)O)/C=C/C=C(\C)/C1=CC2=C(C=C1)OCCC2(C)C |
SMILES |
CC(=CC(=O)O)C=CC=C(C)C1=CC2=C(C=C1)OCCC2(C)C |
SMILES canonique |
CC(=CC(=O)O)C=CC=C(C)C1=CC2=C(C=C1)OCCC2(C)C |
Synonymes |
2,4,6-Octatrienoic acid, 7-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6 -yl)-3-methyl-, (E,E,E)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



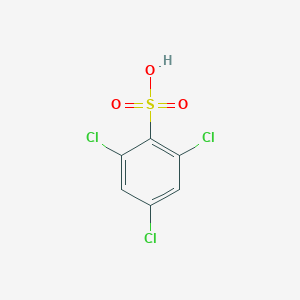


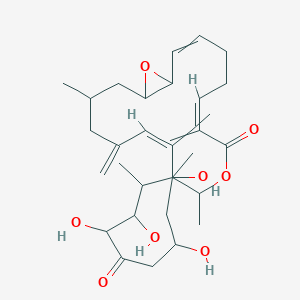
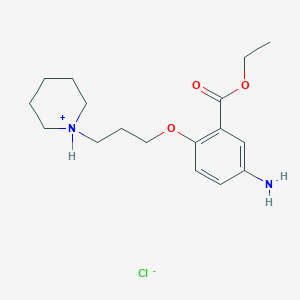
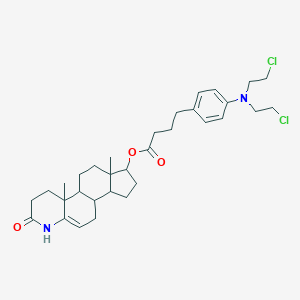
![(1R,3S,5Z)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(E,2R,6S)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B217832.png)


